Lipophilicity (LogP) Advantage: 3,5-Dimethyl-1-phenyl vs. 5-Methyl-1,3-diphenyl Analog
The target compound exhibits a calculated LogP of 3.21, which is 2.01 log units lower than that of the 5‑methyl‑1,3‑diphenyl analog (LogP = 5.22) . In the context of CNS drug discovery, a LogP near ~3 is considered favorable for balancing passive permeability with aqueous solubility, whereas LogP >5 is associated with poor solubility and higher metabolic liability.
| Evidence Dimension | Calculated LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.21 |
| Comparator Or Baseline | 5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (CAS 654650-79-0): LogP = 5.22 |
| Quantified Difference | Δ LogP = –2.01 (target compound more hydrophilic) |
| Conditions | In silico calculation (standard fragment‑based prediction); data sourced from ChemSrc database entries. |
Why This Matters
Lower LogP is a key selection criterion for early‑stage CNS and oral drug candidates where aqueous solubility and metabolic clearance are critical screening parameters.
